

a meta-analysis of CDKN1B expression in various cancers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CDKN1B

Cat. No.: B1175087

[Get Quote](#)

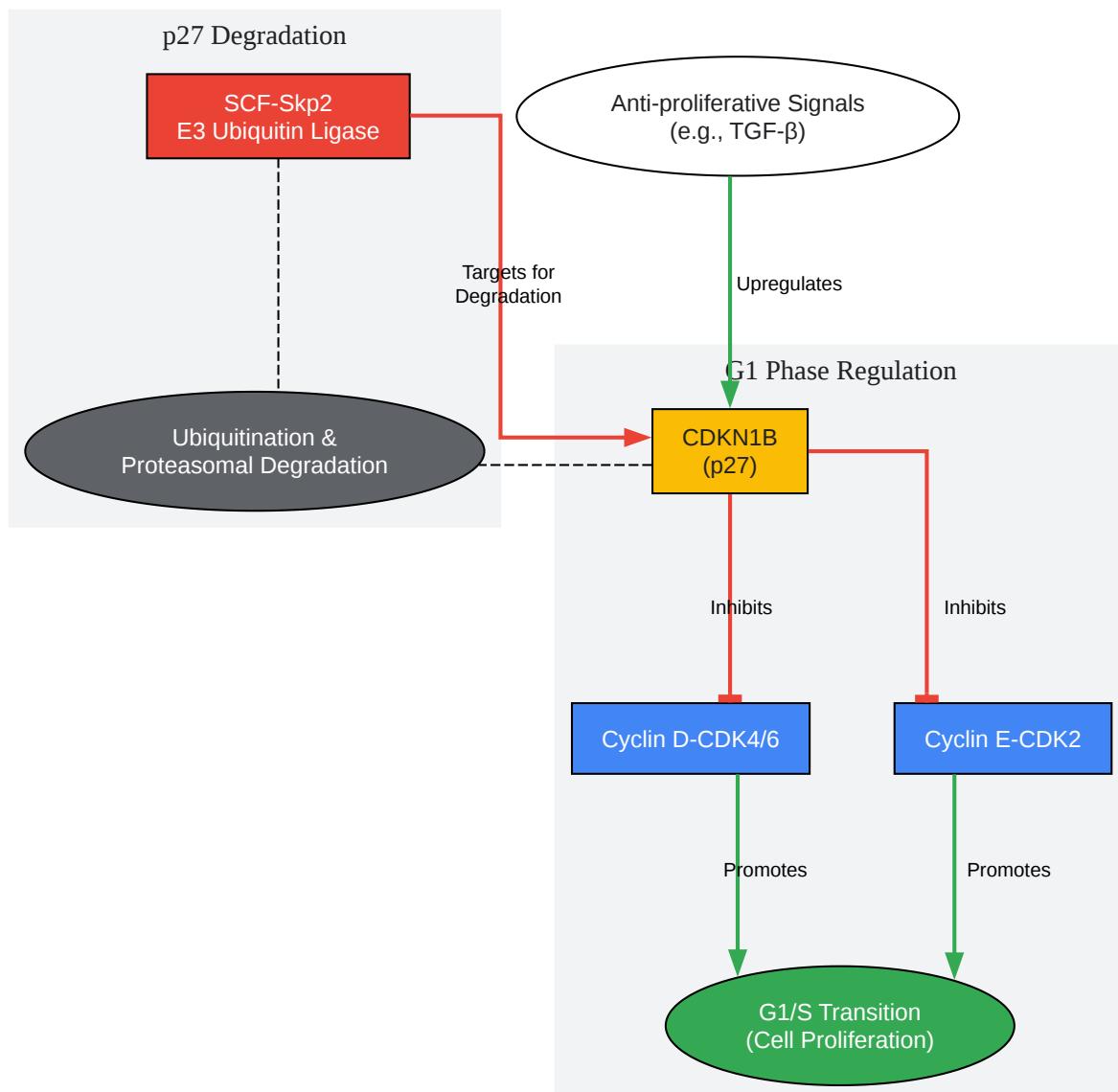
A Comparative Guide to **CDKN1B** Expression in Cancer Prognosis

Introduction

The Cyclin-Dependent Kinase Inhibitor 1B (**CDKN1B**), which encodes the p27Kip1 protein, is a critical regulator of the cell cycle.^[1] As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, its primary function is to control the transition from the G1 to the S phase by binding to and inhibiting the activity of cyclin D-CDK4 and cyclin E-CDK2 complexes.^[1] This inhibition halts cell cycle progression, making **CDKN1B** a canonical tumor suppressor.^[2]

However, its role in cancer is complex and often contradictory. While many studies associate the loss of p27 expression with poor prognosis, others report that high expression or gene amplification can also be linked to unfavorable outcomes, depending on the cancer type and the subcellular localization of the protein.^{[2][3]} This guide provides a meta-analytical overview of **CDKN1B** expression across various cancers, summarizes the quantitative data on its prognostic value, details the experimental protocols used for its assessment, and visualizes its core signaling pathway.

Data Presentation: Prognostic Value of CDKN1B Expression


The prognostic significance of **CDKN1B** expression varies considerably among different solid tumors. The following table summarizes findings from multiple studies, comparing low versus high **CDKN1B** expression and its correlation with clinical outcomes.

Cancer Type	CDKN1B Expression Level	Associated Clinical Outcome	Supporting Data	Citation(s)
Breast Cancer	Low	<p>Worse Overall Survival (OS) & Disease-Free Survival (DFS). Associated with more aggressive tumor characteristics.</p> <p>In a cohort of 3794 patients, low CDKN1B expression was significantly associated with poorer OS ($p=0.025$) and DFS ($p=0.05$). This was particularly strong in the luminal subtype.</p>		[4][5]
Breast Cancer	High	<p>Good prognosis. Independent predictor of response to hormonal therapy.</p> <p>High p27 expression is a marker of good prognosis and predicts responsiveness to endocrine therapy.</p>		[3]
Gastric Cancer	Gene Amplification (implies high expression)	<p>Worse Overall Survival (OS)</p> <p>Patients with CDKN1B gene amplification had a median OS of 165 days, compared to 611 days for those without amplification ($P = 0.0098$).</p>		[2]

Small Intestine Neuroendocrine Tumors (SI- NETs)	Gene Mutation	CDKN1B is the most frequently mutated gene in SI-NETs (8% of patients).	Expression of p27 protein did not always correlate with the mutational status.	[3]
Various Cancers (Pan-Cancer Analysis)	Varies (High or Low)	Context-dependent. High expression in Liver (LIHC) and Stomach (STAD) cancer tissues compared to adjacent normal tissues.	A pan-cancer analysis using TCGA and GEO databases showed varied expression patterns across dozens of cancer types.	[6][7]

Signaling Pathway of CDKN1B (p27)

CDKN1B/p27 acts as a crucial checkpoint in the G1 phase of the cell cycle. It integrates upstream signals (like anti-proliferative signals) to inhibit CDK complexes, thereby preventing cells from committing to DNA replication. Its degradation is a prerequisite for cells to advance into the S phase.

[Click to download full resolution via product page](#)

Caption: **CDKN1B** (p27) signaling pathway in G1 cell cycle control.

Experimental Protocols

Accurate assessment of **CDKN1B** expression is fundamental to its study as a biomarker. The following are generalized protocols for the three most common methods cited in the literature.

Immunohistochemistry (IHC)

IHC is used to visualize the presence and subcellular localization of **CDKN1B/p27** protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Methodology:

- Deparaffinization and Rehydration:
 - Cut 4-5 μ m sections from FFPE tissue blocks.
 - Incubate slides at 60-72°C to melt wax.
 - Immerse slides in sequential baths of xylene (or a xylene substitute), followed by graded ethanol solutions (100%, 95%, 70%), and finally distilled water to rehydrate.[\[8\]](#)
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 0.01M PBS Buffer, pH 7.2) and heating in a microwave, pressure cooker, or water bath.[\[1\]](#) This step is crucial for unmasking the antigen epitopes.
- Blocking:
 - Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
 - Block non-specific binding sites using a protein block solution (e.g., 5% Bovine Serum Albumin or normal goat serum) for at least 1 hour.[\[8\]](#)
- Primary Antibody Incubation:
 - Incubate sections with a primary antibody against **CDKN1B/p27** (e.g., Rabbit polyclonal) at an optimized dilution (e.g., 1:200).[\[1\]](#)[\[9\]](#) Incubation is typically performed overnight at

4°C in a humidified chamber.

- Detection:
 - Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
 - Develop the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.
- Counterstaining and Mounting:
 - Lightly counterstain the nuclei with hematoxylin.
 - Dehydrate the slides through graded ethanol and clear with xylene.
 - Mount with a permanent mounting medium and coverslip.
- Analysis:
 - Score slides based on staining intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive-staining cells. A final score can be calculated by multiplying intensity and percentage.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression level of the **CDKN1B** gene.

Methodology:

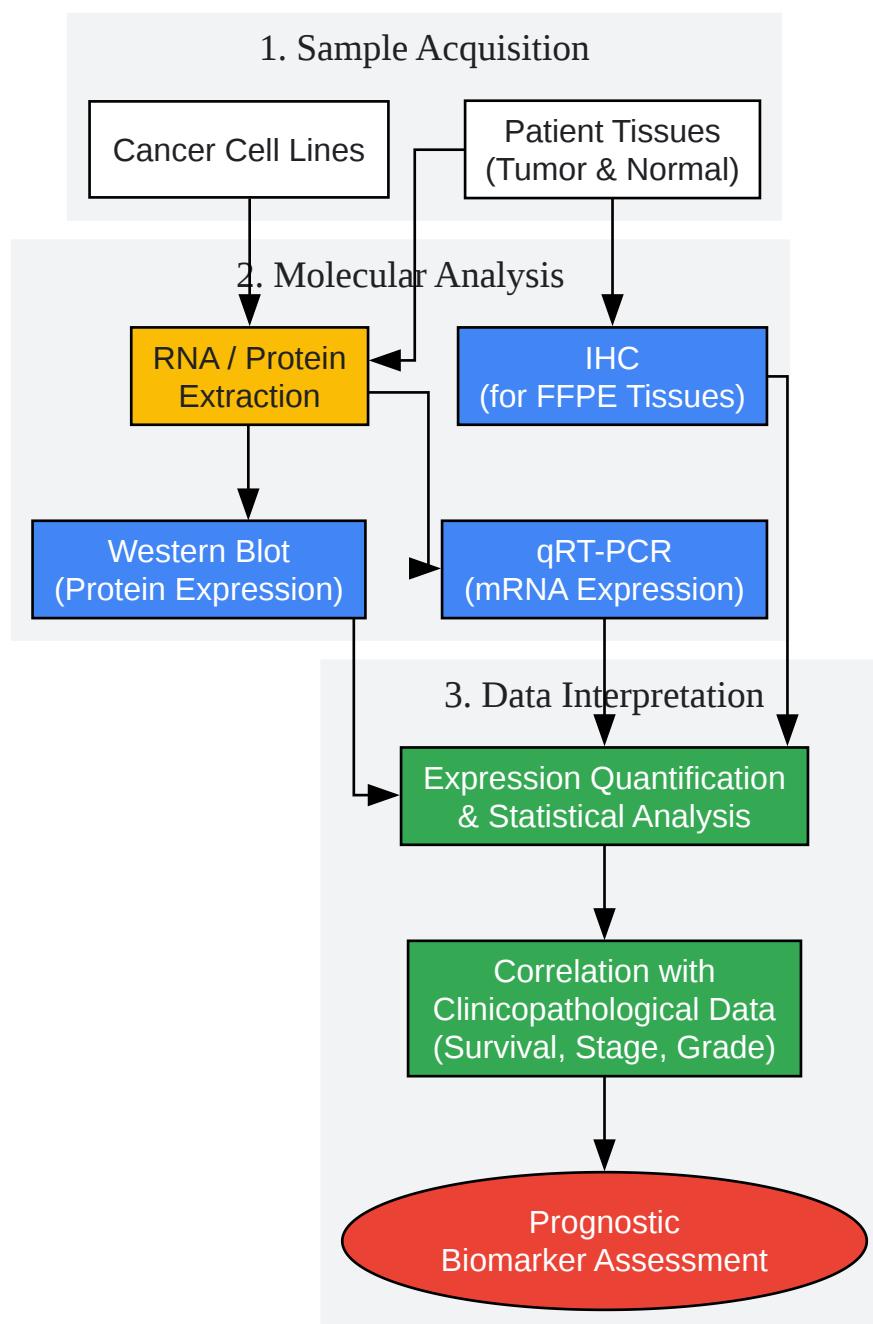
- Total RNA Extraction:
 - Extract total RNA from fresh-frozen tissue or cultured cells using a commercial kit (e.g., Qiagen RNeasy) or TRIzol reagent.[\[10\]](#)
 - Include an on-column DNase I digestion step to eliminate any contaminating genomic DNA.[\[11\]](#)
- RNA Quantification and Quality Check:

- Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
- Reverse Transcription (cDNA Synthesis):
 - Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[10][11]
- qPCR Reaction:
 - Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for **CDKN1B**, and a SYBR Green or TaqMan-based qPCR master mix.[6]
 - Use a housekeeping gene (e.g., GAPDH, ABL1) as an internal control for normalization.[6][10]
 - Run the reaction on a real-time PCR instrument. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis:
 - Determine the cycle threshold (Ct) for both **CDKN1B** and the housekeeping gene.
 - Calculate the relative expression level using the $2^{-\Delta\Delta Ct}$ method, where $\Delta Ct = Ct(\text{CDKN1B}) - Ct(\text{housekeeping gene})$ and $\Delta\Delta Ct = \Delta Ct(\text{treated/tumor sample}) - \Delta Ct(\text{control/normal sample})$.[6][11]

Western Blotting

Western blotting is used to detect and quantify the **CDKN1B**/p27 protein in cell or tissue lysates.

Methodology:


- Protein Extraction:
 - Lyse cells or homogenized tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10][12]

- Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[13]
- Collect the supernatant containing soluble proteins.
- Protein Quantification:
 - Determine the protein concentration of each sample using a BCA or Bradford protein assay.[12]
- Sample Preparation and SDS-PAGE:
 - Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[13]
 - Load samples onto an SDS-polyacrylamide gel (e.g., 12%) and separate proteins by electrophoresis.[10][12]
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
- Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[12][13]
 - Incubate the membrane with a primary antibody against **CDKN1B/p27** (dilution ~1:1000) overnight at 4°C.[1][12]
 - Incubate with a loading control antibody (e.g., β-actin, β-tubulin) to ensure equal protein loading.[10]
- Detection:
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[13]
- Analysis:
 - Quantify band intensities using densitometry software. Normalize the intensity of the p27 band to the corresponding loading control band.[13]

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of **CDKN1B** in cancer, from sample acquisition to final data interpretation.

[Click to download full resolution via product page](#)

Caption: A standard workflow for **CDKN1B** biomarker research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. static.abclonal.com [static.abclonal.com]
- 2. Prognostic Importance of Cell Cycle Regulators Cyclin D1 (CCND1) and Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B/p27) in Sporadic Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Low CDKN1B Expression Associated with Reduced CD8+ T Lymphocytes Predicts Poor Outcome in Breast Cancer in a Machine Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pan-cancer analysis for the oncogenic role of cyclin-dependent kinase inhibitor 1B in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 9. CDKN1B Polyclonal Antibody (BS-0742R) [thermofisher.com]
- 10. Deficiency of the Cyclin-Dependent Kinase Inhibitor, CDKN1B, Results in Overgrowth and Neurodevelopmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [a meta-analysis of CDKN1B expression in various cancers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1175087#a-meta-analysis-of-cdkn1b-expression-in-various-cancers\]](https://www.benchchem.com/product/b1175087#a-meta-analysis-of-cdkn1b-expression-in-various-cancers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com